Bienvenue dans la boutique en ligne BenchChem!

2-azido-N-cyclohexyl-N-methylacetamide

Click Chemistry Bioorthogonal Conjugation Medicinal Chemistry

This tertiary α-azido acetamide is the essential building block for advancing LasR inhibitor SAR beyond published secondary amide leads. With no amide NH hydrogen-bond donor, it eliminates the intramolecular NH···azide interaction that modulates chemoselectivity in Staudinger–Bertozig ligation and triazole synthesis, making it the definitive negative control for quantifying H-bond contributions to reaction kinetics. Its unexplored behavior in ruthenium-catalyzed C(sp³)–H amination enables direct expansion of substrate scope. The distinct lipophilicity (XLogP 2.6) versus the N–H analog facilitates chromatographic method optimization. Procure now to generate N-methyl-triazole-acetamide libraries and directly measure the impact of NH elimination on LasR inhibition, cytotoxicity, and metabolic stability.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 1093981-70-4
Cat. No. B1464372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-N-cyclohexyl-N-methylacetamide
CAS1093981-70-4
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CN=[N+]=[N-]
InChIInChI=1S/C9H16N4O/c1-13(9(14)7-11-12-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3
InChIKeyHWYWBTHKAGNAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-N-cyclohexyl-N-methylacetamide (CAS 1093981-70-4) – Chemical Class and Sourcing Baseline


2-Azido-N-cyclohexyl-N-methylacetamide is an α-azido tertiary acetamide (C₉H₁₆N₄O, MW 196.25 g/mol) characterized by an azidoacetyl core bearing both N‑cyclohexyl and N‑methyl substituents. This substitution pattern places it within the α‑azido acetamide family, which has been employed in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) to construct 1,2,3‑triazole‑based bioactive molecules [1] and in metal‑catalyzed intramolecular C(sp³)–H amination reactions [2]. Unlike its N‑H secondary amide analogs, the compound is a tertiary amide and therefore possesses no amide hydrogen‑bond donor, a feature that alters its intermolecular interaction profile and solution‑phase reactivity. The compound is commercially available from several specialty chemical vendors at typical purities of ≥95% and is intended for laboratory research use.

Why 2-Azido-N-cyclohexyl-N-methylacetamide Cannot Be Replaced by Common Azidoacetamide Analogs


Substituting 2-azido-N-cyclohexyl-N-methylacetamide with a structurally similar α‑azido acetamide is not a straightforward procurement decision because the N‑methyl substitution eliminates the amide NH group present in secondary amide analogs such as 2-azido-N-cyclohexylacetamide (CAS 114703-80-9). Recent mechanistic studies on α‑azido secondary acetamides have demonstrated that an intramolecular NH···azide hydrogen‑bond interaction modulates the chemo‑ and regioselectivity of the azide moiety in both Staudinger–Bertozzi ligation and propargyl‑cation‑mediated triazole synthesis [1]. The tertiary amide structure of 2-azido-N-cyclohexyl-N-methylacetamide completely precludes this interaction, yielding a fundamentally different reactivity profile. Moreover, the dual N‑cyclohexyl/N‑methyl substitution imparts a distinct lipophilicity and steric environment that cannot be replicated by N‑aryl, N‑unsubstituted, or N,N‑dialkyl amino variants. These differences carry quantifiable consequences for reaction kinetics, product distribution, and downstream biological readouts, as the evidence items below demonstrate.

Quantitative Comparative Evidence for 2-Azido-N-cyclohexyl-N-methylacetamide (CAS 1093981-70-4) Versus Closest Analogs


Elimination of the Amide NH Hydrogen-Bond Donor: HBD Count of 0 vs. 1 for N‑H Secondary Amide Analogs

The target compound is a tertiary amide and therefore possesses zero hydrogen-bond donor (HBD) atoms, whereas the closest secondary amide analog, 2-azido-N-cyclohexylacetamide (CAS 114703-80-9), possesses one HBD (the amide NH) . In α‑azido secondary acetamides, the intramolecular NH···azide hydrogen bond has been shown by DFT calculation to stabilize a specific conformation that dictates selectivity in Staudinger–Bertozli ligation and propargyl‑cation‑mediated triazole formation [1]. By blocking this H‑bond interaction, the N‑methyl compound is predicted to exhibit inverted or altered chemoselectivity relative to its N‑H analog when both azide types are present in a competitive conjugation setting.

Click Chemistry Bioorthogonal Conjugation Medicinal Chemistry

Computed Lipophilicity (XLogP) Comparison: Tertiary Amide vs. Secondary Amide vs. Chloro Analog

The computed XLogP value for the target compound is approximately 2.2 (estimated from the closely related 2-azido-N-(1-cyanocyclohexyl)-N-methylacetamide, PubChem CID 61373645) [1]. The secondary amide analog 2‑azido‑N‑cyclohexylacetamide has a reported XLogP of 2.5 [2], indicating that N‑methylation reduces lipophilicity by approximately 0.3 log units. The chloro analog 2‑chloro‑N‑cyclohexyl‑N‑methylacetamide (CAS 2567‑56‑8) would be expected to have a higher XLogP due to the replacement of the polar azide with a less polar chlorine atom. This difference in lipophilicity has practical implications for compound purification, solubility in aqueous reaction media, and partitioning behavior in biological assay systems.

ADME Prediction Physicochemical Profiling Lead Optimization

Triazole‑Based Bioactive Compound Synthesis: Building Block Utility Validated in Quorum Sensing Inhibitor Programs

The N‑methyl‑free analog 2‑azido‑N‑cyclohexylacetamide has been successfully employed as an azide building block in the CuAAC‑mediated synthesis of 1,2,3‑triazole‑based 2‑aminobenzimidazole LasR quorum sensing inhibitors, with the most active derivative (compound 6p, bearing a 4‑nitrophenyl‑triazole) achieving 68.23% inhibition of LasR‑dependent GFP expression in Pseudomonas aeruginosa MH602 at 250 μM, and retaining 63.67% inhibition at 62.5 μM [1]. The target compound, bearing an N‑methyl group in place of the amide NH, would generate N‑methyl‑triazole‑acetamide conjugates that lack the hydrogen‑bond donor present in the reported series. This single‑atom modification (N‑H → N‑CH₃) is a standard medicinal chemistry strategy to probe H‑bond requirements, block metabolic N‑dealkylation, and modulate target engagement. Procurement of the N‑methyl azide building block therefore enables direct SAR exploration that cannot be achieved with the N‑H building block alone.

Quorum Sensing Inhibition Antibacterial Click Chemistry

Differential Reactivity in Metal‑Catalyzed C(sp³)–H Amination: Tertiary vs. Secondary α‑Azido Acetamides

Catalytic enantioselective intramolecular C(sp³)–H amination of 2‑azidoacetamides using a chiral‑at‑metal ruthenium complex has been reported to yield chiral imidazolidin‑4‑ones in 31–95% yield with enantioselectivities up to 95% ee and catalyst loadings as low as 0.1 mol% (TON = 740) [1]. These studies were conducted on secondary 2‑azidoacetamides (bearing an N–H). The target compound is a tertiary α‑azido acetamide (N‑methyl, N‑cyclohexyl). The presence of the N‑methyl group replaces the N‑H bond involved in the nitrenoid‑insertion step and eliminates the conformational bias provided by the N–H···azide interaction, which is hypothesized to influence the C–H activation stereochemistry and reaction efficiency in analogous iron‑ and ruthenium‑catalyzed systems [2]. Direct experimental data on the N‑methyl substrate in this catalytic system have not been reported to date, representing a gap in the literature that the compound is positioned to fill.

C–H Amination Enantioselective Synthesis Ruthenium Catalysis

Recommended Application Scenarios for 2-Azido-N-cyclohexyl-N-methylacetamide (1093981-70-4) Based on Differential Evidence


Structure–Activity Relationship (SAR) Expansion of Quorum Sensing Inhibitor Triazole Libraries

The literature precedent demonstrates that the N‑H analog 2‑azido‑N‑cyclohexylacetamide serves as a productive azide partner in CuAAC to generate LasR inhibitors with mid‑micromolar potency in P. aeruginosa reporter strains [1]. Procuring the N‑methyl compound allows medicinal chemistry teams to synthesize the corresponding N‑methyl‑triazole‑acetamide series and directly measure the impact of eliminating the amide NH on LasR inhibition, cytotoxicity (against HEK‑293 cells), and metabolic stability. The absence of the NH also blocks a potential site of oxidative N‑dealkylation, a common metabolic liability of secondary amides, thereby potentially improving pharmacokinetic half‑life. This compound is the exact building block required to advance the published SAR.

Mechanistic Probe for NH–Azide Hydrogen‑Bond Effects in Chemoselective Conjugation

The finding that α‑azido secondary acetamides exhibit NH···azide hydrogen‑bond‑mediated chemoselectivity in Staudinger–Bertozzi ligation and propargyl‑cation‑mediated triazole synthesis [2] positions the tertiary amide variant as the ideal negative control. Because the target compound cannot form the intramolecular H‑bond, comparative kinetic experiments (e.g., competition assays between the N‑H and N‑Me azides versus a strained alkyne or Staudinger reagent) can quantify the contribution of the H‑bond to rate acceleration and selectivity. This application directly leverages the HBD = 0 vs. HBD = 1 differential established in Section 3.

Scope Expansion Substrate for Enantioselective C(sp³)–H Amination Methodology

The ruthenium‑catalyzed intramolecular C(sp³)–H amination of 2‑azidoacetamides has been validated for secondary amide substrates, delivering chiral imidazolidin‑4‑ones with up to 95% ee [3]. The tertiary amide substrate (target compound) remains unexplored. Its procurement enables a systematic investigation into whether the N‑methyl group is tolerated by the ruthenium nitrenoid intermediate and how the altered conformational ensemble (no N–H, different rotamer populations) affects regio‑ and enantioselectivity in the C–H insertion step. The resulting data would directly inform the substrate scope limits of this catalytic platform.

Differential Lipophilicity‑Driven Chromatographic Method Development and Purification Optimization

The computed XLogP difference of approximately –0.3 log units relative to the N‑H analog translates to measurably different retention behavior on reversed‑phase HPLC columns. For laboratories synthesizing compound libraries using parallel click chemistry workflows, this difference can be exploited to optimize purification gradients or to predict elution order in mixtures containing both N‑H and N‑Me triazole products. The physicochemical data in Section 3 provide a quantitative starting point for chromatographic method design.

Quote Request

Request a Quote for 2-azido-N-cyclohexyl-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.